molecular formula C6H12N2O2 B15308375 (2R,5R)-5-Methylpiperazine-2-carboxylic acid

(2R,5R)-5-Methylpiperazine-2-carboxylic acid

Cat. No.: B15308375
M. Wt: 144.17 g/mol
InChI Key: IWPRPMGRJNHTTM-RFZPGFLSSA-N
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Description

(2R,5R)-5-Methylpiperazine-2-carboxylic acid is a chiral amino acid derivative. This compound is of significant interest in the field of organic chemistry due to its unique stereochemistry and potential applications in various scientific domains. The presence of both a piperazine ring and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Methylpiperazine-2-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric alkylation of a suitable precursor under chiral phase transfer conditions using catalysts such as the Corey–Lygo catalyst . Another method involves the use of chiral auxiliaries, such as hydroxypinanone, to induce the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Flow chemistry allows for better control of reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which (2R,5R)-5-Methylpiperazine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,5R)-5-methylpiperazine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c1-4-2-8-5(3-7-4)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1

InChI Key

IWPRPMGRJNHTTM-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1)C(=O)O

Canonical SMILES

CC1CNC(CN1)C(=O)O

Origin of Product

United States

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